molecular formula C26H21ClFN3O4 B2363645 3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893302-21-1

3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No. B2363645
CAS RN: 893302-21-1
M. Wt: 493.92
InChI Key: CQVRFZSMBPXTHJ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H21ClFN3O4 and its molecular weight is 493.92. The purity is usually 95%.
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Scientific Research Applications

1. Affinity for α1-adrenoceptor and 5HT1A-receptor

Compounds similar to 3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione have shown affinity for α1-adrenoceptor and 5HT1A-receptor. Derivatives like 3-phenylpiperazinylethyl pyrimido[5,4-b]benzofuran-2,4-dione exhibit good to excellent affinities for the α1-adrenoceptor, with some also acting as ligands for the 5HT1A-receptor (Romeo et al., 1993).

2. Synthesis of Pyrimido[5,4-b]indole Derivatives

3-Amino-1H-indole-2-carboxylates have been used in reactions leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions include synthesis with aryl isocyanates, aryl isothiocyanates, and cyanamides, producing various derivatives including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones (Shestakov et al., 2009).

3. Potential Ligands for Cloned α1-adrenoceptor Subtypes

New series of pyrimido[5,4-b]indole derivatives have been synthesized and tested for their affinity towards cloned α1A, α1B, and α1D adrenergic receptor subtypes. Some of these compounds showed good affinity and selectivity, particularly for the α1D-adrenoceptor subtype (Romeo et al., 2001).

4. Inhibitory Activity Against Hepatitis B Virus

A compound closely related to the structure of interest, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been synthesized and evaluated as a new inhibitor of hepatitis B. It showed nanomolar inhibitory activity against the Hepatitis B virus in vitro (Ivashchenko et al., 2019).

5. Anticancer Activity

N-Substituted indole derivatives, including structures related to the pyrimido[5,4-b]indole family, have been synthesized and tested for anticancer activity. Some of these compounds showed promising results against human breast cancer cell lines (Kumar & Sharma, 2022).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-8-methoxy-1-[(4-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O4/c1-29-22-11-9-18(35-3)13-19(22)23-24(29)25(32)31(16-6-10-21(28)20(27)12-16)26(33)30(23)14-15-4-7-17(34-2)8-5-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRFZSMBPXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

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